



Application Note: Spectrophotometric Determination of Nickel with Dimethylglyoxime

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Compound of Interest		
Compound Name:	Diaminoglyoxime	
Cat. No.:	B1384161	Get Quote

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Introduction

Nickel is a transition metal utilized in a wide array of industrial and consumer products, including stainless steel, catalysts, and batteries.[1] Its presence in biological systems and the environment necessitates accurate and reliable methods for its quantification at various concentration levels.[1] This application note details a robust and selective spectrophotometric method for the determination of nickel (II) ions in aqueous samples using dimethylglyoxime (DMG) as a chromogenic reagent.

Principle

In an alkaline medium and in the presence of an oxidizing agent, nickel (II) ions react with dimethylglyoxime to form a stable, red-brown, water-soluble complex.[1][2] The intensity of the color produced is directly proportional to the concentration of nickel in the sample. The formation of the colored complex allows for the quantitative determination of nickel by measuring the absorbance of the solution at its wavelength of maximum absorbance (λ max), which is approximately 445 nm.[1][2][3][4]

The chemical reaction involves the oxidation of Ni(II) to a higher oxidation state, likely Ni(III) or Ni(IV), which then forms a complex with dimethylglyoxime.[1] An oxidizing agent, such as bromine water or iodine, is required to facilitate this reaction.[1][2][3]



Experimental Protocols

- 1. Reagent Preparation
- Standard Nickel (II) Solution (100 ppm): Dissolve 0.4479 g of nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) or 0.673 g of ammonium nickel (II) sulfate hexahydrate ((NH₄)₂SO₄·NiSO₄·6H₂O) in deionized water and dilute to 1000 mL in a volumetric flask.[1] This stock solution can be further diluted to prepare working standards.
- Dimethylglyoxime Solution (1% w/v): Dissolve 1.0 g of dimethylglyoxime in 100 mL of 95% ethanol.[1]
- Saturated Bromine Water: Add a few milliliters of liquid bromine to a bottle of deionized water and shake. Ensure a small amount of undissolved bromine remains at the bottom to maintain saturation. Handle with extreme care in a fume hood.
- Concentrated Ammonia Solution: Use a commercially available concentrated ammonia solution (e.g., 25-28%).
- Hydrochloric Acid (2 M): Prepare by diluting concentrated hydrochloric acid.
- 2. Instrumentation
- UV-Vis Spectrophotometer
- Matched quartz or glass cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- pH meter
- 3. Preparation of Calibration Standards

Prepare a series of nickel standard solutions (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 ppm) by appropriate dilution of the 100 ppm stock solution in 50 mL volumetric flasks.

4. Sample Preparation



For water samples, filter through a 0.45 µm membrane filter to remove any particulate matter. [5] If the sample contains a high concentration of nickel, it should be diluted to fall within the linear range of the calibration curve. For solid samples or alloys, an appropriate acid digestion procedure is required to bring the nickel into solution.[5]

5. Analytical Procedure

- Pipette 10 mL of each standard solution and the sample solution into separate 50 mL volumetric flasks.
- To each flask, add 5 mL of 2 M hydrochloric acid.
- Add 5 mL of saturated bromine water to each flask and mix well. Allow the solutions to stand for 5 minutes.
- Add concentrated ammonia solution dropwise until the color of bromine disappears, then add
 5 mL in excess to make the solution alkaline. Mix thoroughly.
- Add 3 mL of 1% dimethylglyoxime solution to each flask and dilute to the mark with deionized water.
- Mix the solutions well and allow them to stand for 10 minutes for full color development.
- Measure the absorbance of each solution at 445 nm against a reagent blank prepared in the same manner but without the nickel standard.[1]

6. Data Analysis

Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations. Determine the concentration of nickel in the sample by interpolating its absorbance on the calibration curve.

Quantitative Data

Table 1: Key Parameters for Spectrophotometric Nickel Determination



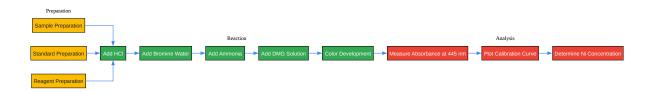
Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	445 nm	[1][2][3][4]
pH Range for Complex Formation	9 - 12	[5][6]
Molar Absorptivity	5.42 x 10 ³ L mol ⁻¹ cm ⁻¹	[5]
Limit of Detection (LOD)	$1.7 \times 10^{-7} \text{ mol L}^{-1}$	[5]
Linear Range	Up to 5 ppm	[7]

Table 2: Potential Interferences

Interfering Ion	Notes	Reference
Cobalt (II)	Forms a colored complex with DMG.	[1]
Gold (III)	Interferes under experimental conditions.	[1]
Dichromate	Interferes under experimental conditions.	[1]
Manganese	Can interfere, but this can be overcome by adding manganese to the reagent as a fixed interference strategy.	[8]
Iron (II)	Can interfere at high concentrations.	[6]

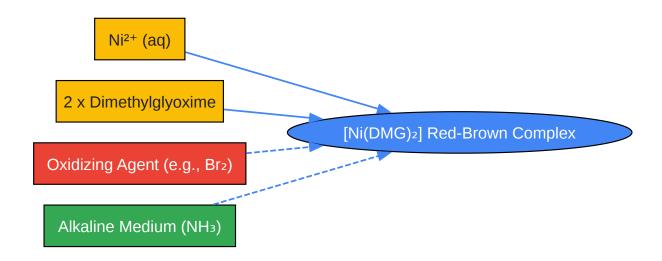
Visualizations





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Caption: Experimental workflow for the spectrophotometric determination of nickel.



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Caption: Simplified reaction scheme for the formation of the nickel-dimethylglyoxime complex.



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